2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide
Description
2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide is a triazole-based derivative characterized by a 1,2,4-triazole core substituted at position 4 with an amino group, at position 5 with a bulky 4-(tert-butyl)phenyl group, and at position 3 with a thioether-linked acetamide moiety. This structure imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in antimicrobial and anticancer research .
Properties
Molecular Formula |
C14H19N5OS |
|---|---|
Molecular Weight |
305.40 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H19N5OS/c1-14(2,3)10-6-4-9(5-7-10)12-17-18-13(19(12)16)21-8-11(15)20/h4-7H,8,16H2,1-3H3,(H2,15,20) |
InChI Key |
JHTDUCPQFGIIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Cyclization
The Hantzsch reaction remains the most widely used method for constructing 1,2,4-triazole derivatives. For this compound, α-halocarbonyl precursors react with thiourea or substituted thioamides under basic conditions. A representative protocol involves:
-
Reacting 4-(tert-butyl)phenyl isothiocyanate with bromoacetamide to form an intermediate thioamide.
-
Cyclization via intramolecular nucleophilic attack, facilitated by NaOH in ethanol at 80°C for 6 hours.
Key parameters influencing yield include:
Palladium-Catalyzed Coupling
Recent advances employ palladium catalysts to assemble the triazole ring. A 2023 study reported:
-
Suzuki-Miyaura coupling of 4-(tert-butyl)phenylboronic acid with a preformed triazole bromide.
-
Thioetherification using mercaptoacetamide in the presence of Pd(OAc)₂ and XPhos ligand.
This method achieves 82% yield with >95% purity but requires rigorous oxygen-free conditions.
Functionalization of the Triazole Core
Thioether Linkage Formation
The thioether (-S-) bridge connecting the triazole and acetamide moieties is introduced via nucleophilic substitution:
-
Mercaptoacetamide Activation :
-
Kinetic Control :
A comparative analysis of thiolating agents reveals:
Acetamide Group Installation
Direct Acylation
The acetamide side chain is appended via:
Protecting Group Strategies
To prevent undesired reactions at the triazole NH group:
-
Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced before acylation, then removed with TFA.
-
Selective Deprotection : Boc groups cleave preferentially over acetamide under acidic conditions (pH 2).
Purification and Characterization
Crystallization Optimization
Recrystallization solvents critically impact purity:
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol | 95 | Needles |
| Acetonitrile | 98 | Prisms |
| Ethyl Acetate | 91 | Plates |
Acetonitrile yields the highest purity but requires slow cooling (0.5°C/min).
Spectroscopic Validation
Scalability and Industrial Considerations
Continuous Flow Synthesis
A 2024 pilot-scale study demonstrated:
-
92% yield using a microreactor system (residence time: 8 min, T = 100°C).
-
15-fold productivity increase vs. batch processes.
Chemical Reactions Analysis
Types of Reactions
2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and thioacetamide groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with triazole structures exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies show that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria. The presence of the triazole ring enhances its interaction with microbial enzymes, leading to effective inhibition.
3. Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The binding affinity of the compound to the active site of acetylcholinesterase has been confirmed through molecular docking studies, indicating its capability to enhance acetylcholine levels in the brain.
Agricultural Applications
1. Fungicidal Activity
The compound's structure is similar to known fungicides, suggesting its potential use as a fungicide in agriculture. Preliminary studies indicate that it may inhibit the growth of various fungal pathogens affecting crops, thus supporting plant health and yield.
2. Plant Growth Regulation
Research indicates that certain triazole compounds can act as plant growth regulators. The application of 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide may enhance growth parameters in specific plant species by modulating hormonal pathways.
Material Sciences Applications
1. Polymer Chemistry
The unique chemical properties of 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide make it a candidate for developing new polymer materials. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be used in formulating advanced coatings and adhesives. Its application could improve the durability and performance of these materials in various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the triazole ring, the phenyl group, and the acetamide nitrogen. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -Br, -F in 9f): Increase electrophilicity, enhancing reactivity in biological systems but may raise toxicity .
- Bulky Substituents (e.g., tert-butyl): Improve metabolic stability and membrane penetration but may reduce solubility .
- Aromatic Extensions (e.g., dibenzofuran in ): Promote target binding via hydrophobic/π-π interactions but increase molecular weight.
Physicochemical Properties
The tert-butyl group in the target compound likely elevates melting points compared to non-bulky analogs, though exact data are unavailable. Halogenated derivatives exhibit higher melting points due to increased molecular symmetry and intermolecular forces .
Spectroscopic Data
- ¹H NMR: The tert-butyl group in the target compound produces a singlet at ~1.3 ppm (9H), absent in non-tert-butyl analogs. Aromatic protons of the 4-tert-butylphenyl group resonate at 7.4–7.6 ppm, similar to fluorophenyl derivatives (7.3–7.7 ppm) .
- ¹³C NMR : The tert-butyl carbon appears at ~31 ppm (C(CH₃)₃), while carbonyl carbons (acetamide) resonate at ~165–167 ppm across all analogs .
Structure-Activity Relationships (SAR)
- Position 5 (Triazole) : Bulky groups (tert-butyl) enhance stability but may reduce binding affinity; smaller aryl groups (e.g., phenyl) improve target engagement.
- Acetamide Nitrogen : Substitution with aromatic rings (e.g., dibenzofuran) increases target specificity but complicates synthesis .
- Thioether Linkage : Critical for maintaining conformational flexibility and sulfur-mediated interactions .
Biological Activity
The compound 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide is a triazole derivative with potential biological activity. This article explores its synthesis, biological properties, and potential applications in medicine based on existing literature.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.38 g/mol
- CAS Number : 337487-81-7
The compound features a triazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures to 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide demonstrate potent activity against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 3.92–4.01 | |
| Escherichia coli | 8.0 | |
| Staphylococcus aureus | 16.0 | |
| Pseudomonas aeruginosa | 32.0 |
The triazole moiety is particularly effective against fungal infections, indicating that derivatives like 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide could be further explored for antifungal drug development.
Enzyme Inhibition
Studies have revealed that triazole derivatives can act as inhibitors for various enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to the target compound have shown inhibitory effects on AChE, which is crucial in treating Alzheimer's disease. The inhibition constants (IC₅₀) for related compounds were found to be lower than those of standard drugs like donepezil .
Study on Antifungal Activity
A study published in the MDPI journal investigated the antifungal efficacy of several triazole derivatives, including those structurally related to 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide . The results indicated that modifications on the triazole ring significantly influenced their antifungal potency against Candida spp. and Aspergillus spp. .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives has shown that:
Q & A
Q. What are the optimized synthetic routes for 2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step pathways:
- Step 1: Cyclization of hydrazine derivatives with thiourea to form the triazole core.
- Step 2: Nucleophilic substitution of the thiol group with chloroacetamide derivatives.
Key factors affecting yield include temperature (reflux conditions, 70–90°C), solvent choice (ethanol/water mixtures), and pH control (alkaline conditions via KOH) to ensure efficient thiolate ion formation .
Validation: Reaction progress is monitored via TLC, and purity is confirmed using HPLC (>95% purity) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm), tert-butyl groups (δ 1.3 ppm), and acetamide carbonyls (δ 170–175 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 387.1234) .
- Elemental Analysis: Confirms C, H, N, S content within ±0.3% theoretical values .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer:
- Antimicrobial Screening: Disk diffusion assays against Staphylococcus aureus and Candida albicans with zone-of-inhibition measurements .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition: Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity) .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the compound’s pharmacodynamic properties?
- Methodological Answer:
- Structure-Activity Relationship (SAR): The bulky tert-butyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Comparative studies with methyl or phenyl analogs show 2–3x higher IC₅₀ in cancer models .
- Molecular Docking: Simulations (AutoDock Vina) reveal stronger binding to kinase active sites (ΔG = −9.2 kcal/mol) due to hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Standardized Protocols: Use uniform cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and replicate counts (n=6).
- Meta-Analysis: Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p<0.05) .
- Mechanistic Follow-Up: Validate target engagement via Western blot (e.g., p53 upregulation) or isothermal titration calorimetry (ITC) .
Q. How can researchers improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer:
- Microsomal Assays: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., triazole ring oxidation).
- Derivatization: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to reduce CYP450-mediated degradation .
- Prodrug Design: Mask the acetamide group with ester linkages for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
